molecular formula C5H11O4P B104374 Dimethyl (2-oxopropyl)phosphonate CAS No. 4202-14-6

Dimethyl (2-oxopropyl)phosphonate

Cat. No.: B104374
CAS No.: 4202-14-6
M. Wt: 166.11 g/mol
InChI Key: UOWIYNWMROWVDG-UHFFFAOYSA-N
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Description

Dimethyl (2-oxopropyl)phosphonate is an organic compound with the molecular formula C5H11O4P. It is also known as dimethyl acetonylphosphonate. This compound is characterized by the presence of a phosphonate group attached to a 2-oxopropyl moiety. It is widely used in organic synthesis due to its versatility and reactivity.

Mechanism of Action

Target of Action

Dimethyl (2-oxopropyl)phosphonate, also known as Dimethyl acetonylphosphonate , is an organic phosphorus compound. It is a reagent used in various chemical reactions . The primary targets of this compound are the reactants in these chemical reactions. For example, it is used together with tosyl azide in a one-pot alkynylation of aldehydes .

Mode of Action

The compound interacts with its targets through chemical reactions. In the case of alkynylation of aldehydes, this compound reacts with tosyl azide to form a new compound . The exact mode of action can vary depending on the specific reaction it is involved in.

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific reactions it is used in. As a reagent, it plays a crucial role in the synthesis of various compounds. For instance, it is involved in the alkynylation of aldehydes . The downstream effects of these reactions can lead to the formation of new compounds with potential applications in various fields such as agriculture, medicine, and industry .

Result of Action

The result of the action of this compound is the formation of new compounds through chemical reactions. For example, in the alkynylation of aldehydes, it helps in the formation of a new compound . The exact molecular and cellular effects depend on the specific compounds being synthesized and their subsequent applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl (2-oxopropyl)phosphonate can be synthesized through several methods:

    Acylation of Methylphosphonates: This method involves the metalation of dialkyl methylphosphonates followed by the reaction with acetyl chloride or its synthetic equivalent.

    Michaelis–Arbuzov Reaction: This reaction involves the use of haloacetones (such as iodoacetone) with trialkyl phosphites.

Industrial Production Methods: Industrial production of this compound typically involves the Michaelis–Arbuzov reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Dimethyl (2-oxopropyl)phosphonate undergoes various types of chemical reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

    Cyclization: Catalysts such as acids or bases are used to facilitate cyclization reactions.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates.

    Cyclization: Phosphorylated heterocycles.

Scientific Research Applications

Dimethyl (2-oxopropyl)phosphonate has numerous applications in scientific research:

Comparison with Similar Compounds

Dimethyl (2-oxopropyl)phosphonate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its high reactivity and versatility in various chemical reactions. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

1-dimethoxyphosphorylpropan-2-one
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InChI

InChI=1S/C5H11O4P/c1-5(6)4-10(7,8-2)9-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWIYNWMROWVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CP(=O)(OC)OC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H11O4P
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DSSTOX Substance ID

DTXSID90194846
Record name Dimethyl (2-oxopropyl)phosphonate
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Molecular Weight

166.11 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Dimethyl (2-oxopropyl)phosphonate
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Vapor Pressure

0.07 [mmHg]
Record name Dimethyl (2-oxopropyl)phosphonate
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CAS No.

4202-14-6
Record name Dimethyl P-(2-oxopropyl)phosphonate
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Record name Dimethyl (2-oxopropyl)phosphonate
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Record name Dimethyl (2-oxopropyl)phosphonate
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Record name Dimethyl (2-oxopropyl)phosphonate
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Synthesis routes and methods

Procedure details

A 2-liter eggplant type flask was charged with 179.2 g (1.081 mol) of potassium iodide, 300 ml of acetone and 250 ml of acetonitrile, to which 100 g (1.081 mol) of chloroacetone were added, thereby forming a white suspension. Further, 134 g (1,081 tool) of trimethylphosphite were added to stir the resulting mixture for 6 hours at 20° C. and for 4 hours at 50° C. After the thus-obtained solution was filtered through Celite, the solvent was distilled off to obtain a product in the form of a brown oil. This oily product was subjected to fractional distillation under reduced pressure (at 81-85° C. and 0.02 mmHg) to obtain 127.5 g (yield: 71%) of dimethyl 2-oxopropylphosphonate. The result of analysis of this compound by 1H-NMP is described below.
Quantity
179.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Dimethyl (2-oxopropyl)phosphonate in organic synthesis?

A1: this compound serves as a crucial precursor in synthesizing Dimethyl (diazomethyl)phosphonate [, ]. This reagent facilitates the homologation of aldehydes, effectively converting them into alkynes [, ]. This reaction is particularly valuable due to its adaptability to various solvents and reaction conditions, including nonprotic solvents with mild bases [].

Q2: Can you elaborate on the synthetic advantages of using this compound for alkyne synthesis?

A2: Previous methods for synthesizing Dimethyl (diazomethyl)phosphonate, the key reagent derived from this compound, were complex and multi-step []. The research highlights a simplified, one-pot synthesis of Dimethyl (diazomethyl)phosphonate directly from this compound []. This optimized process involves azide transfer, diazotransfer, and methanolysis, culminating in a straightforward extraction of the desired reagent []. Furthermore, the aldehyde intended for conversion to alkyne can be introduced directly into the reaction mixture, streamlining the homologation into a single-step process [].

Q3: Aside from alkyne synthesis, what other applications have been explored for this compound derivatives?

A3: Research has investigated the use of this compound derivatives, specifically β-keto phosphonates, in reactions with Furukawa-modified Simmons-Smith zinc carbenoids []. This interaction allows for the chain extension of these phosphonate derivatives []. The studies delved into the mechanism of this chain extension reaction using nuclear magnetic resonance to identify key reaction intermediates []. This approach has shown promise in synthesizing complex molecules, including polycyclopropanes, showcasing the versatility of this compound derivatives in organic synthesis [].

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